

The chemical structure and properties of Dimesna

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimesna*

Cat. No.: *B1670654*

[Get Quote](#)

An In-depth Technical Guide to **Dimesna**: Chemical Structure, Properties, and Core Methodologies

This guide provides a comprehensive technical overview of **Dimesna** (BNP-7787), a pivotal cytoprotective agent. We will delve into its chemical architecture, mechanisms of action, and the critical experimental methodologies that underpin its development and clinical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important compound.

Introduction: The Rationale for Dimesna

Dimesna, chemically known as disodium 2,2'-dithiobis(ethanesulfonate), is the disulfide dimer and prodrug of Mesna (sodium 2-mercaptopethanesulfonate).^{[1][2]} Its development was driven by the need to mitigate the severe urothelial toxicity, specifically hemorrhagic cystitis, associated with oxazaphosphorine chemotherapeutic agents like ifosfamide and cyclophosphamide.^{[3][4]} These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and causes significant damage.^{[3][5]} **Dimesna** serves as a stable circulatory precursor that is metabolically activated to Mesna specifically within the renal system, delivering the active thiol-based detoxifying agent precisely where it is needed.^{[6][7]} This targeted delivery mechanism is a cornerstone of its clinical utility and safety profile. Beyond uroprotection, **Dimesna** has demonstrated nephroprotective effects against platinum-based agents and exhibits intriguing activity as a disulfide bond-disrupting agent, opening new avenues for research.^{[1][8][9]}

Chemical Identity and Physicochemical Properties

Dimesna is a symmetrical disulfide molecule, comprising two ethanesulfonate units linked by a disulfide bridge. This structure is critical to its function as a stable prodrug that can be readily reduced in the biological environment.[8]

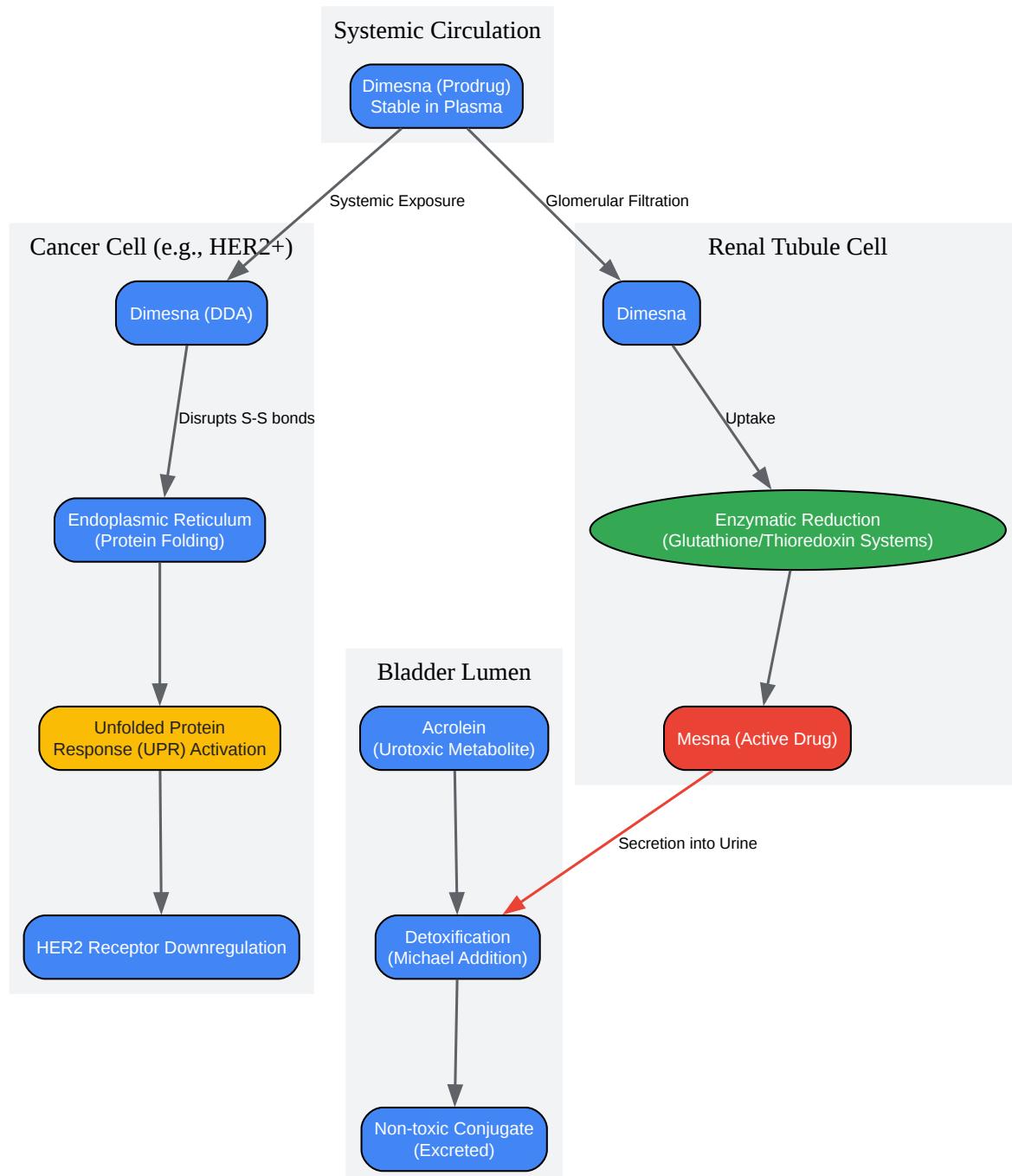
[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Dimesna**.

The key physicochemical properties of **Dimesna** are summarized in the table below. Its nature as a disodium salt of a strong sulfonic acid dictates its high polarity and aqueous solubility, which are essential for its intravenous administration and pharmacokinetic profile.

Property	Value / Description	Significance
IUPAC Name	disodium;2-(2-sulfonatoethylsulfanyl)ethane sulfonate	Unambiguous chemical identifier.
Synonyms	Mesna disulfide, BNP7787, Tavocept	Common names used in literature and clinical trials. [8] [10]
Molecular Formula	C ₄ H ₈ Na ₂ O ₆ S ₄	Defines the elemental composition.
Molecular Weight	326.34 g/mol	Important for all stoichiometric calculations and solution preparation. [11]
pKa	< 1 (Estimated)	The sulfonic acid groups are strongly acidic, ensuring the molecule is fully ionized at physiological pH.
logP (Octanol/Water)	< -2.0 (Estimated)	Indicates very high hydrophilicity, consistent with its inability to passively cross cell membranes. [12]
Aqueous Solubility	High (Soluble in water)	Enables formulation for intravenous administration. [12] [13]
Appearance	White hygroscopic powder. [14]	Basic physical property for material handling.

Pharmacodynamics and Mechanism of Action


Dimesna's therapeutic effects are multifaceted, stemming from its conversion to the active thiol compound, Mesna, and its intrinsic activity as a disulfide bond-disrupting agent.

Metabolic Activation and Uroprotection

The primary mechanism of **Dimesna** is its function as a prodrug. In the bloodstream, Mesna is rapidly oxidized to the more stable **Dimesna**.^{[2][7]} **Dimesna** circulates systemically without significant interaction until it reaches the kidneys. Here, it is filtered by the glomerulus and subsequently taken up by renal tubular cells.^[6] Within these cells, enzymatic systems, primarily involving glutathione reductase and the thioredoxin system, reduce the disulfide bond of **Dimesna**, releasing two molecules of active Mesna.^{[6][8]} This newly formed Mesna is then secreted into the renal tubules and concentrated in the urine, where it neutralizes the urotoxic metabolite acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is safely excreted.^{[3][4][5]}

Nephroprotection and Modulation of Signaling Pathways

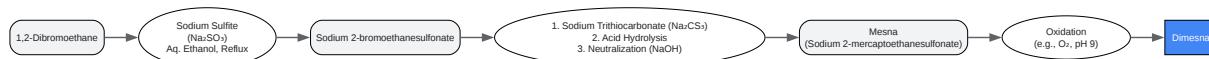
Beyond its role in uroprotection, **Dimesna** has been shown to mitigate the nephrotoxicity of platinum-based drugs like cisplatin.^[8] Furthermore, as a disulfide bond-disrupting agent (DDA), **Dimesna** can interfere with the structural integrity of proteins rich in extracellular disulfide bonds, such as the HER-family of receptor tyrosine kinases (e.g., EGFR, HER2).^{[1][9]} Overexpression of these receptors is a hallmark of many cancers. By disrupting the disulfide bonds necessary for proper receptor folding and conformation in the endoplasmic reticulum (ER), DDAs can induce ER stress and trigger the Unfolded Protein Response (UPR).^[9] This leads to the downregulation of these key oncogenic drivers and suppression of downstream pro-survival signaling, such as the Akt pathway.^[9]

[Click to download full resolution via product page](#)

Caption: **Dimesna's dual mechanism of action.**

Pharmacokinetics

The pharmacokinetic profile of **Dimesna** is integral to its efficacy and safety. Following intravenous administration, it is rapidly distributed, with Mesna being quickly oxidized to **Dimesna** in the plasma.


Parameter	Mean Value (\pm SD)	Significance	Reference
t _{1/2} (Dimesna)	1.29 \pm 0.6 hours	The elimination half-life of the prodrug in plasma.	[15]
Mean Residence Time (MRT)	6.68 \pm 1.05 hours	The average time the molecule stays in the body.	[15]
Renal Clearance (C _R)	0.157 \pm 0.156 L/hr·kg	Rate of clearance from the body via the kidneys.	[15]
Fraction Excreted (Urine)	0.482 \pm 0.25 (as Dimesna)	Represents the significant portion of the dose that is eliminated through the kidneys, enabling its targeted action.	[15]

Synthesis and Experimental Methodologies

The synthesis of **Dimesna** and its quantification in biological matrices require precise and validated protocols. The following sections provide actionable methodologies for the synthesis and analysis of **Dimesna**.

Protocol 1: Synthesis of Dimesna

This protocol describes a common synthetic route starting from 1,2-dibromoethane. The causality behind this multi-step synthesis is to first install the water-soluble sulfonate group, then introduce a thiol precursor, and finally perform a controlled oxidation to form the desired disulfide bridge.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Dimesna**.

Step 1: Synthesis of Sodium 2-bromoethanesulfonate[3][14]

- To a 5-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL).
- Heat the mixture to boiling with vigorous stirring.
- Prepare a solution of anhydrous sodium sulfite (1.0 mole) in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over 2 hours.
- Continue to reflux for an additional 2 hours after the addition is complete.
- Reconfigure the apparatus for distillation and remove the ethanol and excess 1,2-dibromoethane.
- Evaporate the remaining aqueous solution to dryness.
- Extract the resulting solid with boiling 95% ethanol (2 L) to separate the product from sodium bromide and unreacted sodium sulfite.
- Cool the ethanol extract to crystallize the sodium 2-bromoethanesulfonate.

Step 2: Synthesis of Mesna (Sodium 2-mercaptopethanesulfonate)[14][16] This step involves the introduction of a thiol group, often via a protected intermediate like a Bunte salt or trithiocarbonate, followed by hydrolysis.

- Dissolve sodium 2-bromoethanesulfonate in an aqueous solution.
- React with a sulfur nucleophile such as sodium trithiocarbonate or thiourea.

- Hydrolyze the intermediate under acidic or basic conditions to yield 2-mercaptopethanesulfonic acid.
- Carefully neutralize the solution with sodium hydroxide to a pH of ~6.5-7.0 to obtain Mesna.

Step 3: Oxidation of Mesna to **Dimesna**[10]

- Dissolve the synthesized Mesna in water.
- Adjust the pH of the solution to 9.0 using 1N sodium hydroxide. The alkaline pH facilitates the deprotonation of the thiol to the thiolate anion, which is more readily oxidized.
- Bubble oxygen gas through the stirred solution for 48 hours at room temperature. This controlled, gentle oxidation minimizes side reactions.
- Monitor the reaction completion by LC-MS.
- Concentrate the aqueous solution under reduced pressure and crystallize the **Dimesna** product.

Protocol 2: Quantification of Dimesna and Mesna in Human Plasma by LC-MS/MS

This protocol provides a robust method for the differential quantification of the prodrug (**Dimesna**) and the active drug (Mesna). The key challenge is the instability of Mesna, which readily oxidizes to **Dimesna** ex vivo. Therefore, rapid sample processing is critical.

1. Materials and Reagents:

- Human plasma (K₂EDTA anticoagulant)
- **Dimesna** and Mesna analytical standards
- Internal Standard (IS), e.g., p-aminobenzoic acid[11]
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Water (LC-MS grade)
- Sodium borohydride (for total Mesna analysis)

2. Sample Preparation:

- Thaw plasma samples on ice to minimize oxidation.
- To a 100 μ L aliquot of plasma in a microcentrifuge tube, add 10 μ L of IS working solution.
- Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to stabilize the thiol group of Mesna.
- Vortex for 30 seconds.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for analysis. This fraction contains "free Mesna" and **Dimesna**.
- (Optional for Total Mesna): To a separate 100 μ L plasma aliquot, add a reducing agent like sodium borohydride to quantitatively convert all **Dimesna** to Mesna before protein precipitation. This allows for the determination of total Mesna (free + **Dimesna**-derived).[\[11\]](#)

3. LC-MS/MS Conditions:[\[17\]](#)

- LC System: UPLC/HPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient starting at high aqueous content (e.g., 98% A) and ramping to high organic content (e.g., 95% B).
- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI), typically in negative mode.
- MRM Transitions:
 - Mesna: Monitor the transition for the deprotonated molecule $[M-H]^-$.
 - **Dimesna**: Monitor the transition for the $[M-2Na]^{2-}$ or $[M-H]^-$ ion.
 - IS: Monitor the specific transition for the chosen internal standard.

4. Data Analysis:

- Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
- Use a weighted ($1/x^2$) linear regression to determine the concentrations in unknown samples.

Protocol 3: In Vitro Dimesna Reduction Assay

This assay validates the core bioactivation mechanism of **Dimesna**. It measures the conversion of **Dimesna** to Mesna in the presence of a biologically relevant enzymatic system, such as liver or kidney subcellular fractions.

1. Materials and Reagents:

- **Dimesna**
- Rat or human liver S9 fraction (contains cytosolic enzymes)
- NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- LC-MS/MS system as described in Protocol 2.

2. Assay Procedure:

- Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm to 37°C.
- In microcentrifuge tubes, add the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL).
- Add the **Dimesna** solution to initiate the reaction (e.g., to a final concentration of 10 μ M). Include control incubations without S9 fraction and without the NADPH system to measure non-enzymatic and NADPH-independent reduction, respectively.
- Incubate the reactions in a shaking water bath at 37°C.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the formation of Mesna using the LC-MS/MS method described in Protocol 2.

3. Data Analysis:

- Plot the concentration of Mesna formed over time.
- Calculate the initial rate of formation to determine the kinetics of **Dimesna** reduction.

Clinical Applications and Future Directions

Dimesna's primary, well-established application is as a uroprotectant during high-dose ifosfamide and cyclophosphamide chemotherapy.^{[3][4]} Clinical trials have also explored its role in mitigating cisplatin- and paclitaxel-induced toxicities.^[18] The discovery of its activity as a disulfide bond-disrupting agent suggests potential applications as a direct or adjuvant anticancer agent in tumors overexpressing receptors like EGFR or HER2, a promising area for future research.^{[1][9]}

Conclusion

Dimesna is a rationally designed prodrug that exemplifies the principle of targeted drug delivery. Its chemical structure, a stable disulfide, allows it to circulate safely until it reaches the kidneys, where it is metabolically cleaved to release the active uroprotectant, Mesna. This elegant mechanism minimizes systemic toxicity while maximizing efficacy at the target site. Supported by robust analytical and experimental methodologies, our understanding of **Dimesna** continues to evolve, revealing novel mechanisms and potential therapeutic applications beyond its original design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2-mercaptopethanesulfonate (mesna) in vitro. Its potential use in the treatment of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 9. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

- 11. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 13. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]
- 15. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical structure and properties of Dimesna]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670654#the-chemical-structure-and-properties-of-dimesna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com